molecular formula C16H12Cl2N4O3S2 B2960153 (2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897474-52-1

(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2960153
CAS No.: 897474-52-1
M. Wt: 443.32
InChI Key: AVFBAJNFPDPKJO-UHFFFAOYSA-N
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Description

This compound features a methanone core bridging a 2,5-dichlorothiophene moiety and a piperazine-linked 6-nitrobenzo[d]thiazole group.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3S2/c17-13-8-10(14(18)27-13)15(23)20-3-5-21(6-4-20)16-19-11-2-1-9(22(24)25)7-12(11)26-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFBAJNFPDPKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

This compound features a complex structure consisting of a thiophene ring, a piperazine moiety, and a nitrobenzo[d]thiazole group. The presence of chlorine and nitro substituents enhances its electronic properties, potentially influencing its biological interactions.

Key Structural Features:

FeatureDescription
IUPAC Name This compound
Molecular Formula C14H10Cl2N4O2S
Molecular Weight 359.22 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could potentially reduce inflammation through inhibition of pro-inflammatory cytokines .

Anticancer Properties

Preliminary studies suggest that this compound could act as an anticancer agent. Its mechanism may involve the induction of apoptosis and cell cycle arrest in tumor cells. Notably, compounds with similar structures have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiophene and thiazole demonstrated significant antibacterial activity. The compound was tested against clinical isolates of E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL .

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively .

Study 3: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations as low as 5 µM. Further investigation into its mechanism indicated that it induced apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

a. Heterocyclic Core Comparison

  • Target Compound : Combines a dichlorothiophene (electron-deficient) with a nitrobenzothiazole-piperazine system.
  • Compound 13a–13d () : Contain a 1,3,4-thiadiazole core linked to nitro-substituted pyrazoles. Unlike the target, these lack a piperazine bridge but share nitro groups that enhance electrophilicity .
  • Compound (I) () : Features a benzothiazole-pyrazoline hybrid. The absence of chlorine substituents and the presence of a methoxy group alter electronic properties compared to the target compound .

Key Differences :

  • Electron-Withdrawing Groups : The target’s dichlorothiophene and nitrobenzothiazole create a more electron-deficient system than the methoxy-substituted analogs in .
  • Piperazine Linker : Unique to the target, this moiety may enhance solubility and receptor interaction compared to thiadiazole or pyrazoline derivatives .

Observations :

  • The target’s synthesis likely involves multi-step coupling due to its complex structure, whereas simpler heterocycles (e.g., 13a–13d) form via one-pot reactions .
  • Use of sulfur () or triethylamine () highlights divergent strategies for cyclization or deprotonation.
Physicochemical and Bioactivity Implications
  • Lipophilicity : The dichlorothiophene in the target increases lipophilicity (ClogP ~3.5 estimated) compared to methoxy- or methyl-substituted analogs (e.g., , ClogP ~2.8).
  • Reactivity : Nitro groups in both the target and 13a–13d may facilitate nucleophilic aromatic substitution, but steric hindrance from the piperazine in the target could slow such reactions .
  • Similarity Coefficients : Using Tanimoto coefficients (), the target shares ~40–50% structural similarity with benzothiazole-pyrazoline derivatives (e.g., ) due to overlapping aromatic systems, but lower similarity (~30%) with thiadiazoles () due to divergent core structures .

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